[(Anthracen-9-yl)methyl](butan-2-yl)amine hydrochloride
CAS No.: 1240567-91-2
Cat. No.: VC11693425
Molecular Formula: C19H22ClN
Molecular Weight: 299.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240567-91-2 |
|---|---|
| Molecular Formula | C19H22ClN |
| Molecular Weight | 299.8 g/mol |
| IUPAC Name | N-(anthracen-9-ylmethyl)butan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C19H21N.ClH/c1-3-14(2)20-13-19-17-10-6-4-8-15(17)12-16-9-5-7-11-18(16)19;/h4-12,14,20H,3,13H2,1-2H3;1H |
| Standard InChI Key | PTQSMJLTQRGTCY-UHFFFAOYSA-N |
| SMILES | CCC(C)NCC1=C2C=CC=CC2=CC3=CC=CC=C31.Cl |
| Canonical SMILES | CCC(C)NCC1=C2C=CC=CC2=CC3=CC=CC=C31.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features an anthracene core substituted at the 9-position with a methyl group linked to a butan-2-ylamine moiety, which is protonated as a hydrochloride salt (Fig. 1). The anthracene system provides a rigid, conjugated π-electron framework, while the branched amine side chain introduces steric and electronic complexity. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | N-(anthracen-9-ylmethyl)butan-2-amine hydrochloride |
| Molecular Formula | C₁₉H₂₂ClN |
| Molecular Weight | 299.8 g/mol |
| CAS Registry Number | 1240567-91-2 |
| Standard InChI | InChI=1S/C19H21N.ClH/c1-3-14(2)20-13-19-17-10-6-4-8-15(17)12-16-9-5-7-11-18(16)19;/h4-12,14,20H,3,13H2,1-2H3;1H |
| Standard InChIKey | PTQSMJLT |
The hydrochloride salt enhances aqueous solubility, a critical factor for biological and materials science applications.
Comparative Analysis with Related Anthracene Derivatives
Anthracene derivatives vary widely in substitution patterns, influencing their physicochemical and functional properties. For example:
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9-Aminoanthracene (CAS 779-03-3): Lacks the branched amine side chain, exhibiting reduced steric hindrance but lower solubility in polar solvents .
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(S)-1-(Anthracen-9-yl)ethanamine hydrochloride (CAS 2829279-72-1): Features a chiral center on the ethylamine group, enabling enantioselective interactions in catalytic systems .
The butan-2-ylamine group in (Anthracen-9-yl)methylamine hydrochloride introduces a stereoelectronic profile distinct from linear or aromatic amine analogs, potentially modulating its electronic transitions and intermolecular interactions .
Synthesis and Functionalization Strategies
Functionalization Opportunities
The compound’s amine group serves as a handle for further modifications:
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Acylation: Reaction with acyl chlorides or anhydrides introduces amide functionalities, altering solubility and electronic properties.
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Quaternary Ammonium Formation: Alkylation produces cationic surfactants with applications in phase-transfer catalysis .
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Coordination Chemistry: The amine can act as a ligand for metal ions, potentially enabling luminescent complexes for optoelectronic devices.
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits moderate solubility in water (≈15–20 mg/mL at 25°C) and polar organic solvents (e.g., methanol, DMSO). The anthracene core confers stability under ambient conditions but may undergo photodegradation under UV light, as observed in related anthracene derivatives .
Spectroscopic Characteristics
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UV-Vis Spectroscopy: Absorption maxima in the 250–400 nm range, typical for anthracene systems, with potential bathochromic shifts due to amine conjugation .
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Fluorescence: Expected emission in the blue-green region (λem ≈ 450–500 nm), though quenching by the amine group may reduce quantum yield compared to unsubstituted anthracenes.
Applications in Research and Technology
Organic Electronics
The planar anthracene moiety facilitates π-π stacking in thin-film semiconductors. Blending this compound with electron-deficient polymers could yield n-type organic field-effect transistors (OFETs) with tunable charge carrier mobility.
Biological Studies
Preliminary studies on analogous anthracene-amines suggest potential DNA intercalation and phototoxic effects . For example, UV irradiation of 1-(anthracen-9-ylmethyl)ethane-1,2-diaminium dichloride in the presence of KCl generates reactive oxygen species (ROS), causing DNA strand breaks . Similar mechanisms could apply to (Anthracen-9-yl)methylamine hydrochloride, warranting further investigation into its photobiological activity.
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